MPC-6827 is an inhibitor of tubulin polymerization with anticancer activity. It inhibits tubulin polymerization in a cell-free assay when used at concentrations of 0.5, 5, and 50 µM, as well as in A549 cells when used at a concentration of 10 nM. MPC-6827 induces apoptosis in T47D, HCT116, and SNU-398 cancer cells (EC50s = 2, 3, and 2 nM, respectively). In vivo, MPC-6827 (2.5-10 mg/kg) reduces tumor growth in MX-1, OVCAR-3, MIA PaCa-2, MCF-7, HT-29, and MDA-MB-435 mouse xenograft models.
Verubulin Hydrochloride is the hydrochloride salt form of verubulin, a quinazoline derivative with potential dual antineoplastic activities. Verubulin binds to and inhibits tubulin polymerization and interrupts microtubule formation, resulting in disruption of mitotic spindle assembly, cell cycle arrest in the G2/M phase, and cell death. This agent is not a substrate for several subtypes of multidrug resistance ABC transporters, such as P-glycoprotein, multidrug resistance-associated protein 1 (MRP1), and breast cancer resistance protein 1 (BCRP1); therefore, it may be useful for treating multidrug resistant (MDR) tumors that express these transporters. In addition, as a vascular disrupting agent (VDA), verubulin appears to disrupt tumor microvasculature specifically, which may result in acute ischemia and massive tumor cell death.